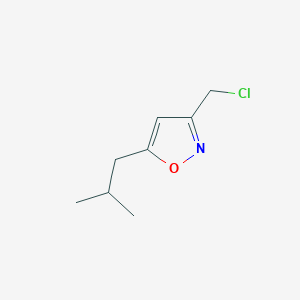![molecular formula C16H24N2O4 B1294084 4-Boc-7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 886364-26-7](/img/structure/B1294084.png)
4-Boc-7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-Boc-7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine" is a derivative of the tetrahydro-1,4-diazepine class, which is a seven-membered heterocyclic compound containing two nitrogen atoms. This class of compounds is known for its diverse physiological and pharmacological activities, making it a significant subject of study in the chemical and pharmaceutical fields .
Synthesis Analysis
The synthesis of tetrahydro-1,4-diazepine derivatives can be achieved through various methods. One approach involves solid-phase synthesis using polystyrene resin, starting with polymer-supported 1,2-diaminoethane and employing 4-chloro-2-fluoro-5-nitrobenzoic acid as a key synthon. This method allows for the preparation of derivatives with variable substitutions at positions 4 and 8 . Another method reported the synthesis of 6-aminoperhydro-1,4-diazepine scaffolds using protected ethylenediamine derivatives and N-Boc-serinol dimesylate under microwave or ultrasound/microwave irradiation, which proved to be more efficient than conventional heating . Additionally, an efficient synthesis of hexahydro-1,4-diazepine rings has been achieved using 1,2,3-trisubstituted aminopropane derivatives and glyoxal, providing a key intermediate for the development of selective serotonin-3 receptor antagonists .
Molecular Structure Analysis
The molecular structure of tetrahydro-1,4-diazepine derivatives has been elucidated using various spectroscopic techniques. For instance, the structure of novel tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives was clarified using 1H Nuclear Magnetic Resonance Spectroscopy (1H-NMR), demonstrating the presence of the diazepine ring and its substituents . X-ray crystallography has also been employed to confirm the structure of related compounds, such as tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives .
Chemical Reactions Analysis
The chemical reactivity of tetrahydro-1,4-diazepine derivatives includes the ability to undergo ring contraction upon deprotonation, as observed with N1-methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones, leading to quinolone-2,4-diones with high enantioselectivity . Furthermore, a novel one-pot three-component condensation reaction has been developed to synthesize tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, which are structurally related to biologically active benzodiazepines .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydro-1,4-diazepine derivatives are influenced by their molecular structure and substituents. These properties are crucial for their biological activity and potential therapeutic applications. For example, the anxiolytic and analgesic properties of certain derivatives have been evaluated in vivo, indicating the significance of the diazepine scaffold in drug discovery . The synthesis of novel scaffolds, such as a 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine], further highlights the versatility of these compounds in generating drug-like molecules .
Propiedades
IUPAC Name |
tert-butyl 7,8-dimethoxy-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-16(2,3)22-15(19)18-7-6-17-12-9-14(21-5)13(20-4)8-11(12)10-18/h8-9,17H,6-7,10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSPGFQVDOLCAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=CC(=C(C=C2C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649617 |
Source


|
| Record name | tert-Butyl 7,8-dimethoxy-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Boc-7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine | |
CAS RN |
886364-26-7 |
Source


|
| Record name | tert-Butyl 7,8-dimethoxy-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Chlorophenyl)-3-[3-(methoxymethoxy)phenyl]propanoic acid](/img/structure/B1294003.png)




![{[3-(3-Fluorophenyl)isoxazol-5-yl]methyl}amine](/img/structure/B1294011.png)

![6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1294015.png)
![[3-(4-Fluorophenyl)isoxazol-5-yl]methylamine](/img/structure/B1294016.png)



